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Compound of Interest

Compound Name: Antiviral agent 65

Cat. No.: B15565738

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to

model and simulate the interactions of Antiviral Agent 65 with its viral target. Antiviral Agent
65, also known as compound 9, is a diarylheptanoid with known activity against the influenza

H1N1 virus, exhibiting a 50% effective concentration (EC50) of 7 μg/mL.[1][2] This document

outlines the methodologies for in silico analysis, including molecular docking and molecular

dynamics simulations, and presents a framework for understanding the potential mechanism of

action of this compound.

Quantitative Data Summary
While specific in silico binding energy data for Antiviral Agent 65 is not publicly available, this

section presents antiviral activity data for a series of diarylheptanoids isolated from Alpinia

officinarum, the same plant source as Antiviral Agent 65. This data, obtained from in vitro

assays against influenza A/PR/8/34 (H1N1), provides a comparative basis for understanding

the potential potency of this class of compounds.[3]
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Compound
50% Inhibitory
Concentration
(IC50) (μM)

50% Cytotoxic
Concentration
(CC50) (μM)

Selectivity Index
(SI = CC50/IC50)

7-(4''-hydroxy-3''-

methoxyphenyl)-1-

phenyl-4E-hepten-3-

one (3)

18.2 >324 >17.8

(5S)-5-hydroxy-7-(4''-

hydroxyphenyl)-1-

phenyl-3-heptanone

(8)

19.4 >331 >17.1

Antiviral Agent 65

(Compound 9)

~22.4 (estimated from

7 µg/mL)
Not specified Not specified

Oseltamivir (Control) 0.045 >1000 >22222

Note: The IC50 for Antiviral Agent 65 is an approximation based on its reported EC50 of 7

µg/mL and an estimated molecular weight.

Experimental Protocols for In Silico Analysis
The following protocols describe a generalized workflow for the in silico modeling and

simulation of Antiviral Agent 65, based on standard practices for studying antiviral compounds

targeting influenza virus proteins like neuraminidase or hemagglutinin.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor,

providing insights into the binding affinity and interaction patterns.

Protocol:

Protein Preparation:

Obtain the 3D crystal structure of the target influenza virus protein (e.g., Neuraminidase

H1N1) from the Protein Data Bank (PDB).
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Remove water molecules and any co-crystallized ligands from the protein structure.

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at

a physiological pH of 7.4.

Perform energy minimization of the protein structure using a suitable force field (e.g.,

AMBER, CHARMM) to relieve any steric clashes.

Ligand Preparation:

Generate the 3D structure of Antiviral Agent 65.

Assign partial charges to the ligand atoms.

Minimize the energy of the ligand structure to obtain a stable conformation.

Docking Simulation:

Define the binding site on the target protein, typically based on the location of the active

site or a known inhibitor binding pocket.

Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

Generate multiple binding poses and rank them based on their docking scores, which

estimate the binding affinity.

Analysis of Results:

Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds,

hydrophobic interactions) between Antiviral Agent 65 and the protein residues.

Compare the binding mode and affinity of Antiviral Agent 65 with known inhibitors of the

target protein.

Molecular Dynamics (MD) Simulation
MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex

over time, offering insights into the stability of the binding and the conformational changes that
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may occur.

Protocol:

System Preparation:

Use the best-ranked docked complex of Antiviral Agent 65 and the target protein as the

starting structure.

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

Add counter-ions to neutralize the system.

Simulation Parameters:

Employ a suitable force field for the protein, ligand, and water molecules.

Perform an initial energy minimization of the entire system.

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume

(NVT ensemble).

Equilibrate the system under constant pressure and temperature (NPT ensemble) until

properties like density and potential energy stabilize.

Production Run:

Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to

sample the conformational space of the complex.

Trajectory Analysis:

Analyze the simulation trajectory to calculate various parameters, including:

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Hydrogen bond analysis to monitor the persistence of key interactions.
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Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding

affinity more accurately than docking scores.

Visualizations
The following diagrams illustrate key concepts relevant to the in silico analysis of Antiviral
Agent 65.

Caption: Influenza virus life cycle highlighting key stages and protein targets for antiviral drugs.
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In Silico Drug Discovery Workflow for Antiviral Agent 65
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Caption: A generalized workflow for the in silico discovery and optimization of antiviral agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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